molecular formula C8H18N2 B1273478 1-Tert-butylpiperazine CAS No. 38216-72-7

1-Tert-butylpiperazine

Cat. No.: B1273478
CAS No.: 38216-72-7
M. Wt: 142.24 g/mol
InChI Key: PVMNSAIKFPWDQG-UHFFFAOYSA-N
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Description

1-Tert-butylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2,3)10-6-4-9-5-7-10/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMNSAIKFPWDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393372
Record name 1-tert-butylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38216-72-7
Record name 1-tert-butylpiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylpiperazine
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Synthesis Methodologies for 1 Tert Butylpiperazine and Its Precursors

Conventional Synthetic Routes

Direct N-Boc Protection of Piperazine (B1678402)

A common and straightforward approach to synthesize a precursor to 1-tert-butylpiperazine is the direct N-Boc protection of piperazine. This method involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). chemicalbook.comgoogle.com The primary goal is to selectively protect one of the nitrogen atoms in the piperazine ring with a tert-butoxycarbonyl (Boc) group, yielding 1-Boc-piperazine. chemicalbook.com

This reaction is typically carried out in a suitable solvent, and while it can produce the desired mono-protected product, a significant challenge is the formation of the di-protected byproduct, di-tert-butyl piperazine-1,4-dicarboxylate. chemicalbook.comrsc.org The similar reactivity of the two nitrogen atoms in piperazine makes it difficult to achieve high selectivity for the mono-Boc product. Consequently, this can lead to lower yields of the desired compound and necessitate extensive purification to separate the mono- and di-protected species, which adds to the operational cost and waste generation. chemicalbook.com

To improve the selectivity of the N-protection step, a modified approach involves reacting piperazine with an acid, such as acetic acid, to form a salt before the acylation with di-tert-butyl dicarbonate. chemicalbook.comgoogle.com While this enhances the specificity, it may still require the use of costly anhydrous piperazine and potentially hazardous solvents like toluene. chemicalbook.com

Table 1: Reaction Parameters for Direct N-Boc Protection of Piperazine

ParameterDetails
Reactants Piperazine, Di-tert-butyl dicarbonate
Common Byproduct Di-tert-butyl piperazine-1,4-dicarboxylate chemicalbook.comrsc.org
Challenges Low selectivity, formation of di-protected byproduct, purification difficulties chemicalbook.com

Hydrogenation of N-Benzyl-N'-tert-butylpiperazine

Another established method for the synthesis of this compound involves the hydrogenation of N-benzyl-N'-tert-butylpiperazine. prepchem.com In this process, the benzyl (B1604629) group, which serves as a protecting group on one of the piperazine nitrogens, is removed via catalytic hydrogenation.

The synthesis of the precursor, N-benzyl-N'-tert-butylpiperazine, can be achieved by reacting diethanolamine (B148213) with benzyl chloride, followed by treatment with thionyl chloride and then liquid ammonia (B1221849). The resulting intermediate is then reacted with di-tert-butyl dicarbonate, and a final hydrogenation step removes the benzyl group to yield this compound. google.com

A typical procedure for the hydrogenation step involves dissolving 1-benzyl-4-tert-butyl piperazine in ethanol (B145695) and adding a palladium on charcoal (Pd/C) catalyst. The mixture is then subjected to a hydrogen atmosphere at room temperature until the reaction is complete. prepchem.com Following filtration to remove the catalyst and evaporation of the solvent, the resulting residue is distilled under vacuum to afford this compound as a colorless oil that crystallizes upon standing. prepchem.com

Table 2: Hydrogenation of N-Benzyl-N'-tert-butylpiperazine

ParameterDetails
Starting Material N-Benzyl-N'-tert-butylpiperazine prepchem.com
Catalyst Palladium on charcoal (Pd/C) prepchem.com
Solvent Ethanol prepchem.com
Product This compound prepchem.com

Reductive Cyclization Approaches

Reductive cyclization presents an alternative pathway to the piperazine core structure. A recent study has detailed a general approach for synthesizing piperazines through the reductive cyclization of dioximes. nih.gov This method involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. nih.gov This strategy allows for the construction of the piperazine scaffold from acyclic precursors. researchgate.net

The proposed mechanism for this transformation involves the catalytic hydrogenolysis of both N-O bonds in the dioxime to generate a diimine intermediate. This intermediate then cyclizes to form a dihydropyrazine, which undergoes further hydrogenation and elimination of ammonia to produce the final piperazine product. mdpi.com This method has been applied to the synthesis of various substituted piperazines, including tert-butyl 4-(tert-butyl)piperazine-1-carboxylate. mdpi.comnih.gov

Novel and Optimized Synthetic Strategies

Synthesis via N-BOC-Morpholones

A patented method describes the synthesis of 1-Boc-piperazine starting from 2-morpholone. google.comgoogle.com The process involves two main steps. First, 2-morpholone is reacted with di-tert-butyl dicarbonate (B1257347) to generate N-BOC-morpholone. google.comgoogle.com In the second step, the N-BOC-morpholone undergoes a reaction with ammonia (B1221849) to produce 1-BOC-piperazine. google.comgoogle.com This method is reported to have simple reaction steps, high product yield, and high purity, making it suitable for industrial-scale production. google.comgoogle.com

The initial reaction is typically carried out in a solvent like dichloromethane (B109758) at low temperatures. After the formation of N-BOC-morpholone, the subsequent reaction with ammonia is performed in an autoclave. google.com

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools in modern organic synthesis, and their application has been extended to the synthesis of piperazine (B1678402) derivatives.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. 1-Boc-piperazine can undergo Buchwald-Hartwig amination with various aryl halides to create the corresponding N-arylpiperazine derivatives. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This reaction is catalyzed by a palladium complex and is crucial for synthesizing monosubstituted piperazine intermediates for many bioactive molecules. sigmaaldrich.comsigmaaldrich.comchemicalbook.com For instance, the coupling of suitably modified aryl bromides with tert-butyl piperazine-1-carboxylate has been used to generate advanced intermediates for potential atypical antipsychotics. asianpubs.org

The Suzuki-Miyaura coupling , another cornerstone of palladium-catalyzed cross-coupling, facilitates the formation of carbon-carbon bonds. wikipedia.org This reaction typically involves the coupling of an organoboron compound with a halide or triflate. libretexts.org While direct application to form the core 1-tert-butylpiperazine structure is less common, it is instrumental in the synthesis of more complex molecules containing this moiety. For example, the Suzuki-Miyaura reaction has been employed in the synthesis of compounds where a piperazine-containing fragment is coupled with another molecular component. googleapis.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govresearchgate.net

Intermediate Derivatization Methods

Intermediate derivatization is a powerful strategy for creating diverse molecular architectures from a common starting material. In the context of this compound, this approach enables the introduction of various functional groups, leading to compounds with a broad spectrum of applications.

A notable application of this method is in the synthesis of novel acaricide candidates. Researchers have successfully designed and synthesized a series of N-substituted piperazine derivatives using tert-butyl piperazine-1-carboxylate as the initial building block. nih.govresearchgate.netresearchgate.net This process of intermediate derivatization has led to the discovery of compounds with significant acaricidal activity. nih.govresearchgate.net For instance, certain synthesized derivatives have demonstrated potent effects against various mite species, showcasing the efficacy of this synthetic approach in agrochemical research. nih.govresearchgate.net

The core of this strategy lies in the selective functionalization of the piperazine ring. The presence of the tert-butyl group on one nitrogen atom allows for controlled reactions on the other, enabling the systematic exploration of structure-activity relationships. This targeted derivatization is crucial for optimizing the desired properties of the final compounds, whether for medicinal or agricultural applications. nih.govresearchgate.netontosight.ai

Further illustrating the versatility of this method, lithiation followed by trapping with various electrophiles has been employed to create α-substituted N-Boc piperazines. whiterose.ac.uk This technique allows for the introduction of a wide array of substituents, yielding a library of derivatives for further investigation. whiterose.ac.uk The development of asymmetric lithiation methods has also enabled the synthesis of enantiomerically pure α-substituted N-Boc piperazines, which are of significant interest in the development of chiral drugs. whiterose.ac.ukrsc.org

Protecting Group Strategies and Deprotection Techniques

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules containing the piperazine scaffold. These groups temporarily mask reactive functional groups, preventing unwanted side reactions and allowing for selective chemical transformations at other sites.

Application of the tert-Butoxycarbonyl (Boc) Group in Piperazine Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in piperazine chemistry. nordmann.globalchemimpex.comcymitquimica.com Its popularity stems from its ability to be introduced under basic conditions, often using di-tert-butyl dicarbonate, and its stability across a range of reaction conditions, including those involving nucleophiles and basic hydrolysis. nih.gov

The Boc group serves several critical functions in synthesis:

Prevents Undesired Reactions: It effectively masks one of the nitrogen atoms in the piperazine ring, preventing it from participating in nucleophilic reactions.

Enables Selective Functionalization: By protecting one amine, the other can be selectively modified. This is crucial for creating monosubstituted piperazine derivatives. google.comgoogle.com

Enhances Solubility: The Boc group can increase the solubility of the piperazine intermediate in organic solvents, which is beneficial for various synthetic procedures.

The synthesis of N-Boc piperazine itself has been optimized to improve efficiency and yield. Traditional methods involving the direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate often suffer from low yields and high costs due to the formation of the di-protected byproduct. google.comchemicalbook.com More advanced methods utilize starting materials like diethanolamine (B148213) or diethylamine, proceeding through chlorination, Boc protection, and cyclization steps to achieve higher yields and purity, making the process more suitable for industrial-scale production. google.comgoogle.comchemicalbook.com

The Boc group is integral to the synthesis of various pharmaceutical intermediates. For example, Boc-protected piperazine derivatives are key building blocks in the creation of dual inhibitors of enzymes like APN and AKT, which are targets in cancer therapy. nih.gov In these syntheses, the Boc group allows for the sequential addition of other molecular fragments before its final removal. nih.gov

Selective Deprotection Methodologies (e.g., Acidic Hydrolysis)

The removal of the Boc group, or deprotection, is a critical final step in many synthetic pathways. The ideal deprotection method should be efficient and selective, removing the Boc group without affecting other sensitive functional groups within the molecule.

The most common method for Boc deprotection is acidic hydrolysis. nih.gov Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) are frequently used and are highly effective at cleaving the Boc group. nih.gov Other acidic reagents include hydrogen chloride (HCl) in solvents like dioxane, methanol (B129727), or ethyl acetate (B1210297). nih.gov

The choice of deprotection conditions can be tailored to the specific substrate. For instance, in molecules with multiple protecting groups or acid-labile functionalities, milder conditions are necessary. Researchers have explored various reagents to achieve this, including:

Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effect Boc deprotection under neutral conditions, often accelerated by microwave heating. google.com These conditions can offer selectivity, for example, by removing a Boc group from an aromatic nitrogen while leaving one on an aliphatic nitrogen intact. google.com

Oxalyl Chloride in Methanol: This system provides a mild method for deprotecting a wide range of N-Boc protected compounds at room temperature, proving useful for substrates with acid-sensitive groups. nih.gov

Other Methods: A variety of other conditions have been reported, including the use of aqueous phosphoric acid, silica (B1680970) gel, and even boiling water for certain substrates. nih.gov Basic deprotection methods, although less common for Boc groups, have also been developed using reagents like sodium carbonate or sodium t-butoxide. nih.gov

The ability to selectively deprotect one Boc group in the presence of another is a powerful tool in complex syntheses. By carefully selecting the reagent and reaction conditions, chemists can control the sequence of synthetic steps with high precision. google.com

N-Substitution Reactions

The secondary amine of this compound is a versatile handle for introducing a variety of functional groups through N-substitution reactions.

Nucleophilic Substitution Reactions with Electrophiles

The nitrogen atom of this compound can act as a nucleophile, readily reacting with various electrophiles to form new carbon-nitrogen bonds. A common approach involves the reaction with alkyl halides in the presence of a base to yield N-alkylated products. For instance, the coupling of tert-butyl piperazine-1-carboxylate with a hydroxypropyl precursor can be achieved under reflux conditions using potassium carbonate (K₂CO₃) as a base and catalytic potassium iodide (KI). Similarly, reaction with halogenated aryl ethers in a polar aprotic solvent like 1,4-dioxane (B91453) with a base such as K₂CO₃ facilitates the formation of aryl ether derivatives.

Another important class of electrophiles used in these reactions are aryl halides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming N-aryl bonds. This reaction has been utilized to couple 1-Boc-piperazine with aryl halides. sigmaaldrich.commdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions

Electrophile Reagents and Conditions Product Type
Alkyl Halide Base (e.g., K₂CO₃), Solvent (e.g., Acetone) N-Alkylpiperazine
Halogenated Aryl Ether Base (e.g., K₂CO₃), Solvent (e.g., 1,4-Dioxane) N-(Aryloxyethyl)piperazine
Aryl Halide Pd Catalyst, Base (e.g., NaOtBu) N-Arylpiperazine

Reductive Amination Protocols

Reductive amination is a widely used method for the N-alkylation of amines, including this compound. synplechem.com This two-step process involves the initial reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. synplechem.com

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). synplechem.comnih.gov For example, this compound can be reacted with an aldehyde in the presence of NaBH(OAc)₃ to yield the N-alkylated product. nih.gov A two-step sequential flow synthesis has been developed for the synthesis of a PI3Kδ inhibitor, where an aldehyde is first generated and then converted by reductive amination with this compound. rsc.org This methodology has been generalized for other biologically active derivatives. rsc.org

Table 2: Reagents for Reductive Amination

Carbonyl Compound Reducing Agent Key Features
Aldehyde Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild conditions, broad substrate scope. nih.gov
Ketone Sodium cyanoborohydride (NaBH₃CN) Effective for a wide range of ketones. synplechem.com
Aldehyde H₂/Pd/C Used in flow chemistry setups for continuous production. rsc.org

Acylation Reactions (e.g., Amide Formation)

Acylation of this compound with carboxylic acids or their derivatives, such as acyl chlorides, is a fundamental method for the synthesis of amides. organic-chemistry.org These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. For instance, the reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride in dichloromethane with triethylamine (B128534) as a base yields the corresponding N-acylated product in high yield.

Alternatively, direct coupling of carboxylic acids with this compound can be achieved using coupling agents. A variety of reagents have been developed to facilitate this transformation under mild conditions. organic-chemistry.org For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) has been used for the in situ activation of carboxylic acids, leading to the formation of monoacylated piperazine derivatives in good to excellent yields. researchgate.net

Diversification Strategies at the Piperazine Core

Beyond simple N-substitution, various strategies are employed to introduce greater molecular diversity and complexity to the this compound scaffold.

Introduction of Aromatic and Heteroaromatic Moieties (e.g., Phenyl, Pyrimidine (B1678525), Indole)

The incorporation of aromatic and heteroaromatic systems is a common strategy in drug design to modulate the pharmacological properties of a molecule. researchgate.net The nucleophilic nature of the secondary amine in this compound allows for its reaction with various aromatic and heteroaromatic electrophiles.

For example, the reaction of this compound with 2-chloropyrimidine (B141910) derivatives can lead to the formation of N-pyrimidinylpiperazines. cymitquimica.commolport.com Similarly, the synthesis of indole-containing derivatives has been achieved through various methods, including the reaction of this compound with indole-3-carbaldehyde via reductive amination. nih.gov The resulting tert-butyl 4-(1H-indol-3-ylmethyl)piperazine-1-carboxylate can be further modified. dgtbcb.com The synthesis of (2-tert-butylpyrimidin-5-yl)(4-(substituted-2-ylcarbonyl)piperazin-1-yl)methanones has also been reported, showcasing the introduction of both pyrimidine and other heterocyclic moieties. researchgate.net

Table 3: Examples of Aromatic and Heteroaromatic Moieties Introduced

Moiety Synthetic Method Example Product
Phenyl Reductive amination with benzaldehyde 1-Benzyl-4-tert-butylpiperazine
Pyrimidine Nucleophilic aromatic substitution with chloropyrimidines tert-Butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate cymitquimica.com
Indole (B1671886) Reductive amination with indole-3-carbaldehyde tert-Butyl 4-(1H-indol-3-ylmethyl)piperazine-1-carboxylate nih.gov

Incorporation into Complex Molecular Scaffolds (e.g., Quinazolinones, Indazoles)

This compound can be incorporated into more complex molecular scaffolds, such as quinazolinones and indazoles, which are important pharmacophores in their own right. google.comnih.govnih.gov

The synthesis of quinazolinone derivatives bearing a this compound moiety often involves the nucleophilic substitution of a halogenated quinazolinone precursor. For example, tert-butyl-4-[(3-(2,6-difluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)methyl] piperazine-1-carboxylate was synthesized by reacting the corresponding 2-(chloromethyl)quinazolinone with tert-butyl piperazine-1-carboxylate. scholarsresearchlibrary.com

The indazole scaffold has also been combined with this compound. d-nb.info Scaffold hopping from an indole to an indazole core has been explored to develop dual inhibitors of MCL-1 and BCL-2, highlighting the utility of incorporating this compound into diverse heterocyclic systems. nih.gov

Formation of Bioconjugates and Proteolysis Targeting Chimeras (PROTACs)

The versatile structure of this compound and its derivatives, particularly those incorporating a tert-butoxycarbonyl (Boc) protecting group, makes them valuable building blocks in the synthesis of complex biomolecules. chemimpex.com This is especially evident in their application in forming bioconjugates and a novel class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs). explorationpub.com

PROTACs are heterobifunctional molecules designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome system. explorationpub.comnih.gov The general structure of a PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two. explorationpub.com Piperazine derivatives, including those derived from this compound, are frequently incorporated into the linker component of PROTACs. explorationpub.comdiva-portal.orgnih.gov

The synthesis of PROTACs often involves multi-step processes where the piperazine moiety is introduced to connect the POI-binding ligand and the E3 ligase ligand. For instance, in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) degraders, thalidomide-piperazine intermediates were synthesized and subsequently functionalized. nih.gov This involved N-alkylation with tert-butyl 3-(2-iodoethoxy)propanoate, followed by the removal of the Boc protecting group to yield the desired acid intermediates. nih.gov These intermediates were then coupled with IDO1 ligands to form the final PROTACs. nih.gov

In another example, the synthesis of PROTACs targeting NUDT5 involved coupling tert-butyl piperazine-1-carboxylate with NUDT5 ligands. diva-portal.org The reaction was carried out in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 80°C. diva-portal.org Subsequent removal of the Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM) yielded the piperazine-functionalized ligand, ready for linkage to the E3 ligase-binding moiety. diva-portal.org

The flexibility in modifying the piperazine ring allows for the optimization of the linker's length and composition, which is a critical factor in the efficacy of a PROTAC. explorationpub.com Researchers have designed and synthesized various linkers to connect NUDT5 and E3 ligase ligands, resulting in multiple PROTAC candidates. diva-portal.org The choice of linker can significantly impact the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase. explorationpub.com

The following tables summarize representative synthetic schemes and components used in the formation of PROTACs incorporating piperazine derivatives.

Table 1: Synthesis of a Piperazine-Containing Intermediate for PROTACs

StepReactantsReagents and ConditionsProductYieldReference
1NUDT5 Ligand, tert-butyl piperazine-1-carboxylateK2CO3, DMF, 80 °C, 16 hBoc-protected piperazine-NUDT5 ligand66%-84% (over 2 steps) diva-portal.org
2Boc-protected piperazine-NUDT5 ligandTFA, DCM, rt, 2.5 hPiperazine-NUDT5 ligandNear-quantitative diva-portal.org

Table 2: Components of an IDO1-Targeting PROTAC

ComponentExample Compound/MoietyFunctionReference
Target Ligand Piperidine (B6355638) functionalized IDO1 ligandsBinds to the protein of interest (IDO1) nih.gov
Linker Derived from thalidomide-piperazine intermediatesConnects the target ligand and the E3 ligase ligand nih.gov
E3 Ligase Ligand ThalidomideRecruits the Cereblon (CRBN) E3 ligase nih.gov

The strategic incorporation of the this compound scaffold into bioconjugates and PROTACs highlights its significance in modern medicinal chemistry and drug discovery. The ability to readily functionalize the piperazine ring provides a powerful tool for developing targeted protein degraders with potential therapeutic applications. explorationpub.com

Advanced Spectroscopic and Diffraction Analysis Methods for Structural Elucidation

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations such as stretching and bending of chemical bonds. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. Specific functional groups absorb IR radiation at characteristic frequencies, making FTIR an invaluable tool for identifying the components of a molecule. For 1-tert-butylpiperazine, the key functional groups are the secondary amine (N-H), aliphatic C-H bonds of the tert-butyl and piperazine (B1678402) ring, and the C-N bonds.

Experimental FTIR spectra of this compound have been recorded using a film technique. nih.gov The analysis of such a spectrum would reveal characteristic absorption bands corresponding to its specific structural features. For example, the N-H stretching vibration of the secondary amine typically appears as a moderate band in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching vibrations from the tert-butyl group and the piperazine ring are expected in the 2800-3000 cm⁻¹ range. rsc.org Other important vibrations include the N-H bending, C-H bending, and the C-N stretching modes, which occur in the fingerprint region (below 1500 cm⁻¹).

Table 1: Characteristic FTIR Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300 - 3500
C-H StretchAliphatic (CH₃, CH₂)2850 - 2970
N-H BendSecondary Amine1550 - 1650
C-H BendAliphatic (CH₃, CH₂)1350 - 1470
C-N StretchAliphatic Amine1020 - 1250

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be coupled with FTIR spectroscopy, offering a convenient method for analyzing solid and liquid samples directly without extensive preparation. The technique involves pressing a sample against a crystal of high refractive index. An IR beam is passed through the crystal in such a way that it reflects internally, but a portion of the energy, known as the evanescent wave, penetrates a short distance into the sample at the point of contact. This allows for the acquisition of an IR spectrum from the surface layer of the sample.

ATR-IR is particularly advantageous for analyzing viscous liquids or solid powders like this compound. nih.gov The resulting spectra are similar to those from traditional transmission FTIR, though band intensities can differ, and strong absorption bands may shift slightly to lower wavenumbers due to the nature of the measurement. This non-destructive method provides high-quality data rapidly, making it a standard technique in modern chemical analysis.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light, typically from a laser source. While FTIR is based on the absorption of light, Raman spectroscopy is based on scattering. A key rule of thumb is that symmetric, non-polar bonds produce strong Raman signals, whereas polar functional groups result in strong IR absorptions.

For this compound, FT-Raman spectroscopy provides valuable information about the carbon skeleton and other symmetric vibrations that may be weak in the IR spectrum. nih.gov The use of an FT-based system with a near-infrared (NIR) laser (e.g., 1064 nm) is particularly effective at reducing the sample fluorescence that can overwhelm the weaker Raman scattering signal, a common issue with organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods for determining the structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and their connectivity through spin-spin coupling. While published spectra with detailed assignments for this compound are not widely available in peer-reviewed literature, the expected spectrum can be predicted from its structure.

The molecule has three distinct proton environments:

The nine equivalent protons of the tert-butyl group.

The four protons on the piperazine ring adjacent to the tert-butyl group (C2 and C6).

The four protons on the piperazine ring adjacent to the N-H group (C3 and C5).

The single proton of the secondary amine (N-H).

The tert-butyl protons would appear as a sharp singlet due to the absence of adjacent protons. The piperazine protons would appear as two distinct multiplets, as they are in different chemical environments. The N-H proton typically appears as a broad singlet and its chemical shift can be concentration and solvent dependent.

Table 2: Predicted ¹H NMR Spectral Data for this compound
Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₃C-~1.0-1.2Singlet (s)9H
-CH₂- (adjacent to N-tBu)~2.5-2.7Multiplet (m) or Triplet (t)4H
-CH₂- (adjacent to N-H)~2.7-2.9Multiplet (m) or Triplet (t)4H
-NH-Variable (e.g., ~1.5-2.5)Broad Singlet (br s)1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Typically, each non-equivalent carbon atom gives a distinct signal. Standard ¹³C NMR spectra are proton-decoupled, meaning all signals appear as singlets.

For this compound, four distinct signals are expected in the ¹³C NMR spectrum:

The three equivalent methyl carbons of the tert-butyl group.

The single quaternary carbon of the tert-butyl group.

The two equivalent piperazine carbons adjacent to the tert-butyl group (C2 and C6).

The two equivalent piperazine carbons adjacent to the N-H group (C3 and C5).

The chemical shifts provide insight into the electronic environment of each carbon. The quaternary carbon signal is typically less intense than the others. researchgate.net

Table 3: Predicted ¹³C NMR Spectral Data for this compound
Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
(CH₃)₃C-~26
-C(CH₃)₃~54
-CH₂- (C2/C6, adjacent to N-tBu)~48-52
-CH₂- (C3/C5, adjacent to N-H)~46

X-ray Diffraction Techniques

Single Crystal X-ray Diffraction (SCXRD) for Centrosymmetric Crystal Structures and Intermolecular Interactions

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the molecular structure of a compound, provided a suitable single crystal can be grown. fzu.czrsc.org This technique can reveal the precise arrangement of atoms in three-dimensional space, the conformation of the molecule, and the nature of intermolecular interactions that stabilize the crystal lattice. mdpi.com

While specific SCXRD data for this compound is not widely published, extensive studies on its derivatives provide significant insight into the expected structural features. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a sterically hindered derivative, has been determined. nih.gov The analysis showed the piperazine ring adopting a chair conformation with di-equatorial substitution. nih.govresearchgate.net

In another example, the analysis of 1-(4-nitrobenzoyl)piperazine (B1268174) revealed a monoclinic crystal system with a C2/c space group. beilstein-journals.orgresearchgate.net Similarly, a cadmium(II) hybrid material incorporating 1-butylpiperazine (B1267675) was found to have a centrosymmetric crystal structure. researchgate.net Studies on related compounds also highlight the importance of hydrogen bonding (such as C—H⋯O and C—H⋯π interactions) in dictating the crystal packing. nih.govresearchgate.net These findings suggest that this compound and its derivatives are capable of forming ordered, often centrosymmetric, crystal structures governed by weak intermolecular forces.

Table 1: Representative Crystallographic Data for a Piperazine Derivative Data for 1-(4-nitrobenzoyl)piperazine as an illustrative example.

ParameterValueReference
Crystal SystemMonoclinic beilstein-journals.org, researchgate.net
Space GroupC2/c beilstein-journals.org, researchgate.net
a (Å)24.587(2) beilstein-journals.org, researchgate.net
b (Å)7.0726(6) beilstein-journals.org, researchgate.net
c (Å)14.171(1) beilstein-journals.org, researchgate.net
β (°)119.257(8) beilstein-journals.org, researchgate.net
Volume (ų)2149.9(4) beilstein-journals.org, researchgate.net
Z4 beilstein-journals.org, researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystalline Nature

Powder X-ray Diffraction (PXRD) is a powerful and rapid technique used to analyze microcrystalline samples. units.it It is particularly valuable for confirming the bulk purity of a synthesized compound and identifying its crystalline form. ncl.ac.uk The method involves exposing a powdered sample, containing a vast number of randomly oriented crystallites, to an X-ray beam. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid. units.it

The phase purity of a compound like this compound is typically verified by comparing its experimental PXRD pattern with a pattern simulated from its known single-crystal structure data. mdpi.comresearchgate.net A high degree of coincidence between the peak positions (2θ values) and relative intensities of the experimental and simulated patterns confirms the sample's homogeneity and the absence of crystalline impurities or different polymorphic forms. mdpi.commdpi.com This comparison is crucial in quality control and materials characterization to ensure that the properties being studied correspond to the correct chemical entity. ncl.ac.uk

Other Analytical Techniques

Beyond diffraction methods, a suite of other analytical techniques is essential for a full characterization of this compound, providing complementary information on its molecular weight, elemental composition, and electronic characteristics.

Mass Spectrometry (MS)

Mass spectrometry is an analytical tool used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation patterns. nih.gov For this compound (molar mass: 142.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at approximately m/z 142 or 143, respectively. nih.gov

The fragmentation of piperazine derivatives is often characteristic of the substituent groups. researchgate.netresearchgate.net For example, analysis of the closely related 1-(tert-butyl)piperidine shows a characteristic base peak at m/z 126, resulting from a specific fragmentation pathway. chegg.com In substituted piperazines, common fragmentation patterns include the loss of small neutral molecules, which provides clues to the compound's structure. mdpi.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition. nih.gov

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₁₈N₂, the theoretical elemental composition can be calculated precisely.

Experimental CHN values for a pure sample are expected to be in close agreement with the calculated percentages, typically within a ±0.4% margin, which confirms the compound's purity and elemental makeup. beilstein-journals.orgjrespharm.com

Table 2: Calculated Elemental Composition of this compound

ElementSymbolAtomic MassCountTotal MassPercentage
CarbonC12.011896.08867.56%
HydrogenH1.0081818.14412.76%
NitrogenN14.007228.01419.69%
Total 142.246 100.00%

Computational Chemistry and Theoretical Modeling of 1 Tert Butylpiperazine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone for investigating the intrinsic properties of molecules like 1-tert-butylpiperazine. These methods, rooted in the fundamental principles of quantum mechanics, offer a detailed view of the molecule's electronic structure and energy landscape.

Density Functional Theory (DFT) for Electronic Features and Chemical Reactivity

Density Functional Theory (DFT) has proven to be a powerful and versatile computational method for studying the electronic features and chemical reactivity of molecular systems. researchgate.netscispace.com DFT calculations, particularly using the B3LYP hybrid functional, have been effectively employed to examine the properties of piperazine (B1678402) derivatives. researchgate.net This approach allows for the accurate prediction of various molecular attributes by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com

Key electronic features and chemical reactivity descriptors are derived from DFT calculations. researchgate.net These descriptors help in understanding how a molecule will interact with other chemical species. For instance, the stability and reactivity of a molecule can be assessed by calculating its HOMO-LUMO energy difference and other related parameters. researchgate.net The application of DFT extends to predicting structures and energetics with a high degree of accuracy, making it an indispensable tool in modern theoretical chemistry. researchgate.net

In the context of this compound and its derivatives, DFT calculations have been used to determine optimized geometric parameters, conformational equilibria, and vibrational frequencies. researchgate.net The agreement between theoretical predictions and experimental results underscores the reliability of the DFT method for characterizing such molecules. researchgate.net

Conformational Analysis and Potential Energy Surfaces (PES)

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules like this compound. The presence of the bulky tert-butyl group and the piperazine ring suggests the existence of multiple conformational isomers with varying energies. The study of the Potential Energy Surface (PES) provides a comprehensive map of the energy of a molecule as a function of its atomic coordinates. longdom.org

For piperazine derivatives, computational studies have explored different conformations, such as chair and boat forms, to identify the most stable structures. researchgate.net Theoretical examinations of 1-butylpiperazine (B1267675), a related compound, using the B3LYP/6-31++G(d,p) basis set, have shown that the equatorial-equatorial conformer is the most stable form. researchgate.net The analysis of the PES helps in understanding the energy barriers between different conformations and the likelihood of their existence at a given temperature. researchgate.netlongdom.org For instance, in 1-butylpiperazine, the potential function governing the conformational interchange of the amino group has been determined, revealing the energy barriers for transitions between gauche and trans forms. researchgate.net

The complexity of the PES increases with the number of atoms in the molecule. longdom.org For a molecule like this compound, the PES would be a high-dimensional surface, and its exploration requires sophisticated computational techniques to locate energy minima corresponding to stable conformers. longdom.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical in determining how a molecule will interact with others in a chemical reaction. numberanalytics.com

For derivatives of piperazine, FMO analysis has been performed to understand their electronic features. researchgate.net The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.netajchem-a.com A smaller HOMO-LUMO gap generally implies higher reactivity. ajchem-a.com

In a study of a cadmium(II) hybrid material involving 1-butylpiperazine, FMO analysis was conducted to elucidate the electronic characteristics of the compound. researchgate.net Such analyses provide insights into the regions of the molecule that are most likely to be involved in electrophilic or nucleophilic attacks. ajchem-a.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

TermDescription
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons, involved in electron donation.
LUMO Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons, involved in electron acceptance.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity.

Mulliken Charge Analysis

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing a picture of the electron distribution. google.comchemrxiv.org This analysis is based on the partitioning of the electron population among the atoms in a molecule. chemrxiv.org While Mulliken charges are known to be dependent on the basis set used in the calculation, they can still offer valuable qualitative insights into the electrostatic nature of a molecule. google.com

Theoretical calculations on piperazine derivatives often include Mulliken charge analysis to complement the understanding of their electronic structure. researchgate.net For example, in a study of 1-butylpiperazine, Mulliken charges were computed using the DFT/B3LYP method with the 6-31G(d,p) basis set. researchgate.net The distribution of these charges can help identify atoms with a net positive or negative charge, which is crucial for understanding intermolecular interactions and reactivity.

It is important to note that while Mulliken analysis is a historically significant and widely used method, other charge partitioning schemes, such as those based on the Hirshfeld method or electrostatic potential (ESP), are also available and may provide a more robust description of the atomic charges. chemrxiv.org

Prediction of Vibrational Wavenumbers and Optical Band Gaps

Theoretical calculations are instrumental in predicting the vibrational spectra and optical properties of molecules. For 1-butylpiperazine, FT-IR and FT-Raman spectra have been experimentally recorded and compared with theoretical vibrational wavenumbers calculated using DFT at the B3LYP/6-31++G(d,p) level. researchgate.net The calculated values, when scaled, show good agreement with the experimental results, allowing for reliable assignments of the vibrational modes. researchgate.net

The prediction of the optical band gap is another important application of computational chemistry. For a cadmium(II) hybrid material containing 1-butylpiperazine, an experimental UV-visible study indicated an optical band gap of 4.75 eV. researchgate.net DFT calculations corroborated this finding, predicting a direct band gap of 4.45 eV. researchgate.net Such calculations can help in understanding the electronic transitions within the molecule and its potential applications in optoelectronic materials.

Table 2: Comparison of Experimental and Theoretical Data for a 1-butylpiperazine containing compound

PropertyExperimental Value (eV)Theoretical Value (eV)
Optical Band Gap4.754.45

Data sourced from a study on a zero-dimensional 1-butylpiperazine-cadmium(II) hybrid material. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the complex interactions between a ligand, like a derivative of this compound, and a biological receptor. mdpi.commdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic movements and interactions. mdpi.com

MD simulations can be used to explore the binding and unbinding pathways of a ligand to its receptor, revealing the key amino acid residues involved in the interaction. dovepress.comnih.gov By analyzing the trajectory of the simulation, researchers can identify stable binding poses, calculate binding free energies, and understand the conformational changes that occur in both the ligand and the receptor upon binding. dovepress.comnih.gov

For instance, in studies of various ligand-receptor systems, MD simulations have been employed to elucidate binding stability and the nature of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov The insights gained from MD simulations are invaluable for drug design and discovery, as they can help in the rational design of more potent and selective inhibitors. mdpi.comnih.gov While specific MD studies on this compound were not found in the provided search results, the methodology is broadly applicable to understanding its potential interactions with biological targets.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Computational studies have been employed to predict the binding modes of molecules containing the this compound moiety within various biological targets. For instance, in studies involving phosphoinositide 3-kinase δ (PI3Kδ) inhibitors, the binding mode of compounds featuring this group has been elucidated through molecular docking. One such study identified that the this compound moiety favorably binds to the Trp760 shelf of the PI3Kδ catalytic site. This interaction is characterized as a C-H⋯π and/or cation⋯π interaction, which is crucial for the stable binding of the ligand within the receptor's active site.

The predicted binding poses from these docking simulations are often correlated with the biological activity of the compounds. For example, the interaction energy of the ligand-receptor complex can be calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach. Research has shown a significant correlation between these calculated energy scores and the experimentally determined biological activity (IC₅₀) for a series of this compound derivatives when using advanced docking protocols.

Interactive Data Table: Binding Interactions of a this compound Derivative

Target ProteinKey Interacting ResidueType of InteractionComputational Method
PI3KδTrp760C-H⋯π / cation⋯πMolecular Docking
PI3KδVal828Hydrogen Bond (via morpholine)Molecular Docking
PI3KδLys779Interaction with benzimidazole (B57391) NMolecular Docking

The accuracy of molecular docking simulations is highly dependent on the parameters used, particularly the assignment of atomic charges. Studies comparing different methods of atomic charge assignment for this compound and its analogs have revealed significant differences in the resulting predictions.

When using standard docking procedures with fixed atomic charges (often from generic force fields), the this compound fragment exhibits high flexibility and mobility. nih.gov This leads to a lack of coherence in the predicted binding modes, meaning multiple, varied poses are predicted, which can complicate the interpretation of the results. nih.gov

In contrast, a more sophisticated workflow that incorporates quantum mechanics (QM) to derive the atomic charges for the ligand provides much more coherent and reliable results. nih.gov This method, known as quantum polarized ligand docking (QPLD), considers the electronic effects within the molecule more accurately. nih.gov For this compound derivatives, using QM-derived charges resulted in binding poses with a much lower root-mean-square deviation (RMSD) of less than 0.5 Å, indicating a high degree of coherence and a more consistent predicted binding mode. nih.govnih.gov This approach is particularly crucial for accurately modeling halogenated derivatives, where inductive and resonance effects, which are not well-represented by fixed-charge models, play a significant role. fishersci.com

Interactive Data Table: Effect of Atomic Charge Models on Docking Results

Docking ApproachAtomic Charge ModelFragment MobilityBinding Pose Coherence (RMSD)
Standard DockingFixed (Force Field)HighLow (> 0.5 Å)
Proposed WorkflowQM-Derived (QPLD)LowHigh (< 0.5 Å)

Prediction of Binding Modes and Affinities in Biological Targets

Computational Prediction of Pharmacokinetic Parameters (e.g., TPSA, Log P)

Computational methods are widely used to predict the pharmacokinetic properties of drug candidates early in the discovery process. These in silico predictions help to identify molecules with a higher probability of success in later-stage development. Key parameters include the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (Log P), which relate to a molecule's absorption and distribution characteristics.

For the parent compound, this compound, these parameters have been computationally predicted and are available in public databases. The TPSA is an indicator of a molecule's polarity and its ability to permeate cell membranes. The Log P value represents the lipophilicity of a compound, which influences its solubility and ability to cross biological barriers.

Interactive Data Table: Predicted Physicochemical Properties of this compound

ParameterDescriptionPredicted ValueSource
TPSA Topological Polar Surface Area15.3 ŲPubChem nih.gov
XLogP3-AA Logarithm of Octanol/Water Partition Coefficient0.6PubChem nih.gov

These values are computationally predicted.

Structure Activity Relationship Sar Investigations of 1 Tert Butylpiperazine Derivatives

Elucidation of Key Structural Motifs for Biological Activity

The substitution pattern on the 1-tert-butylpiperazine scaffold is a critical determinant of its pharmacological profile. The nature and position of substituents can dramatically alter a compound's affinity and efficacy at various receptors and enzymes.

Systematic modifications of the this compound core have revealed several key insights. For instance, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives designed as PI3Kδ inhibitors, the presence of an N-tert-butylpiperazine moiety resulted in high activity. mdpi.comnih.gov Specifically, N-tert-butylpiperazine derivatives demonstrated greater PI3Kδ activity compared to piperidyl-propanol analogs. mdpi.comnih.gov The introduction of a fluorine atom at the C(5)-position of an indolyl fragment attached to the core led to a slight decrease in activity against the PI3Kδ isoform, while the introduction of a nitrogen atom into the indole (B1671886) ring at different positions had varied effects on activity. mdpi.comnih.gov

In another study focused on antiplasmodial activity, the replacement of a tert-butyloxycarbonyl (Boc) substituent on the piperazine (B1678402) ring with various other groups significantly influenced the compound's effectiveness. mdpi.com While N-formyl and N-carbamoyl analogues showed weak activity, N-pivaloyl analogues exhibited sub-micromolar antiplasmodial activity. mdpi.com This highlights the importance of the substituent on the second nitrogen of the piperazine ring.

Furthermore, in the development of quinoline (B57606) hybrid derivatives, the substitution pattern on an arylamine ring attached to the piperazine-quinoline core was found to affect biological activity. core.ac.uk Compounds with methyl (-Me) and methoxy (B1213986) (-OMe) groups on the phenyl ring showed increased antibacterial and antifungal activity, while chloro and fluoro substituents were active against Gram-negative bacteria. core.ac.uk

The table below summarizes the influence of different substitution patterns on the biological activity of this compound derivatives based on various studies.

Core Scaffold Substituent Modification Biological Target/Activity Effect on Activity Reference
Pyrazolo[1,5-a]pyrimidineN-tert-butylpiperazine vs. Piperidyl-propanolPI3Kδ InhibitionHigher activity with N-tert-butylpiperazine mdpi.comnih.gov
Pyrazolo[1,5-a]pyrimidine-indoleFluorine at C(5) of indolePI3Kδ InhibitionSlight decrease in activity mdpi.comnih.gov
2-PhenoxybenzamideN-pivaloyl on piperazineAntiplasmodialSub-micromolar activity mdpi.com
2-PhenoxybenzamideN-formyl or N-carbamoyl on piperazineAntiplasmodialWeak to negligible activity mdpi.com
Quinoline-piperazine-Me or -OMe on arylamine ringAntibacterial/AntifungalIncreased activity core.ac.uk
Quinoline-piperazine-Cl or -F on arylamine ringAntibacterial (Gram-negative)Active core.ac.uk

This table is interactive. Click on the headers to sort the data.

The basicity of the piperazine nitrogens and their spatial relationship to other parts of the molecule are crucial for receptor binding. The protonatable nitrogen atoms of the piperazine ring can engage in important ionic interactions with acidic residues in the binding sites of receptors.

In a study of histamine (B1213489) H3 receptor (H3R) ligands, both basic moieties of a this compound derivative were identified as key interaction motifs. researchgate.net The distance of these basic centers from the central core of the molecule was found to be a determinant for H3R affinity. researchgate.net This underscores the importance of the three-dimensional arrangement of the molecule for optimal receptor engagement.

Similarly, research on sigma-1 (S1R) receptor ligands has emphasized the necessity of at least one basic nitrogen atom for high affinity. rsc.orgresearchgate.net Systematic deconstruction of a prototypic piperazine S1R ligand revealed that the basic nitrogen atom proximal to an anisole (B1667542) group is likely the one conferring S1R affinity. rsc.orgresearchgate.net The introduction of a carbonyl group, which reduces basicity, near this nitrogen was less tolerated than its placement further away. rsc.org

The distance between the basic amine and hydrophobic regions of the ligand is another critical factor, as proposed in the general pharmacophore model for S1R ligands. researchgate.net These findings collectively indicate that both the inherent basicity of the piperazine ring and its geometric placement within the larger molecular structure are key determinants of receptor affinity.

Influence of Substitution Patterns on Pharmacological Profiles

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of various chemical and physical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For this compound derivatives, QSAR studies have been employed to guide the design of more potent and selective compounds. For example, a 3D-QSAR analysis was performed on a series of betulinic acid derivatives, some of which contained a tert-butyl piperazine-1-carboxylate amide. nih.gov This analysis helped to understand the positive and negative effects of different modifications on anti-HIV activity, indicating that even subtle changes at various positions could lead to large differences in activity. nih.gov

The development of robust QSAR models relies on the quality of the input data and the statistical methods used for model building and validation. researchgate.netdovepress.com These models can help to prioritize which compounds to synthesize, thereby saving time and resources in the drug discovery process. The ultimate goal of any QSAR modeling process is to create a robust model that can reliably predict the properties of new molecules. researchgate.net

Optimization of Efficacy and Selectivity through Structural Modification

A primary goal of SAR studies is the optimization of lead compounds to improve their efficacy and selectivity. This involves making targeted structural modifications to enhance binding to the desired target while minimizing interactions with off-target molecules.

In the context of PI3Kδ inhibitors, SAR exploration of pyrazolo[1,5-a]pyrimidine derivatives revealed that large aliphatic substituents within the piperazine or piperidine (B6355638) rings improved PI3Kδ potency and selectivity. mdpi.comnih.gov Specifically, an N-tert-butylpiperazine derivative exhibited high activity towards PI3Kδ and appreciable selectivity over other PI3K isoforms. mdpi.com Further modifications, such as the introduction of an indole or azaindole moiety, were explored to fine-tune the activity and selectivity profile. mdpi.com

For quinoline-based hybrids, structural modifications were guided by the aim of developing compounds with antimicrobial, antimalarial, and antitubercular activities. core.ac.uk The synthesis of a series of N-((2-(piperazin-1-yl)quinolin-3-yl)methyl)aniline derivatives allowed for the evaluation of how different substituents on the aniline (B41778) ring impacted the various biological activities. core.ac.uk This systematic approach enables the optimization of a single scaffold for multiple therapeutic applications.

The table below provides examples of structural modifications aimed at optimizing the efficacy and selectivity of this compound derivatives.

Lead Scaffold Structural Modification Therapeutic Target Optimization Goal Outcome Reference
Pyrazolo[1,5-a]pyrimidineIntroduction of N-tert-butylpiperazinePI3KδImprove potency and selectivityHigh activity and selectivity achieved mdpi.com
Quinoline-piperazineSubstitution on terminal aniline ringVarious pathogensDevelop multi-activity compoundsVaried activity profiles obtained based on substituent core.ac.uk

This table is interactive. Click on the headers to sort the data.

Pharmacological and Biological Research Applications of 1 Tert Butylpiperazine Derivatives

Neuropharmacology

Derivatives of 1-tert-butylpiperazine have shown considerable promise in the field of neuropharmacology, with research focusing on their activity as central nervous system (CNS) agents, their modulation of key neurotransmitter receptors, and their potential as antidepressants.

Development of Central Nervous System (CNS) Agents and Antidepressants

The piperazine (B1678402) nucleus is a common feature in many CNS-active drugs, and the incorporation of a tert-butyl group can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. nih.gov The favorable CNS pharmacokinetic profile of piperazine derivatives makes them attractive scaffolds for the development of novel antidepressants. nih.gov Research has focused on creating new CNS agents by modifying the this compound structure to target specific receptors and pathways involved in neurological and psychiatric disorders. drugbank.comdrugbank.com For instance, a series of N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide were synthesized and evaluated for their affinity to various receptors, demonstrating the versatility of the piperazine scaffold in developing CNS agents. nih.gov The overarching goal is to design compounds with improved efficacy and faster onset of action for conditions like depression. researchgate.net

Modulation of Serotonin Receptors (e.g., 5-HT1A Receptor Agonism)

Arylpiperazine derivatives, including those with a tert-butyl group, are a major class of ligands for the 5-HT1A receptor. nih.gov This receptor is a well-established target for anxiolytic and antidepressant drugs. nih.gov Studies have shown that specific this compound derivatives can act as potent 5-HT1A receptor agonists. For example, a series of new N-substituted derivatives of 3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide were found to be highly potent 5-HT1A ligands. nih.gov In another study, new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group were synthesized, with some compounds exhibiting excellent activity at 5-HT1A receptors, comparable to the reference agonist 8-OH-DPAT. semanticscholar.org The interaction of these compounds with the 5-HT1A receptor is a key area of research for developing treatments for anxiety and depression. nih.govsemanticscholar.org The strategic design of these molecules, often involving long-chain arylpiperazines, has been extensively studied to understand the structure-activity relationships that govern their affinity and functional activity at the 5-HT1A receptor. mdpi.com

Modulation of Dopamine (B1211576) Receptors (e.g., D2 Receptor Antagonism)

The modulation of dopamine receptors, particularly the D2 subtype, is a cornerstone of antipsychotic drug action. Research has explored the combination of D2 receptor antagonism with 5-HT1A receptor agonism in a single molecule to achieve a better therapeutic profile for schizophrenia. google.com The this compound scaffold has been utilized in the synthesis of compounds targeting dopamine receptors. For example, the synthesis of various piperazinyl compounds, which required the key intermediate tert-butyl piperazine-1-carboxylate, was aimed at developing new agents with potential antipsychotic properties. google.com The development of selective ligands for dopamine receptor subtypes, such as D2 and D3, is an active area of research for treating CNS disorders like Parkinson's disease and schizophrenia. nih.govuni-duesseldorf.de Fast-dissociating dopamine D2 receptor antagonists are also being investigated to potentially reduce the side effects associated with conventional antipsychotics. google.com

Histamine (B1213489) H3 Receptor (H3R) Agonism and Inverse Agonism

The histamine H3 receptor (H3R) is primarily expressed in the central nervous system and regulates the release of histamine and other neurotransmitters. nih.govmdpi.com As such, it is a promising target for the treatment of various neurological and psychiatric disorders. nih.gov Derivatives of this compound have been instrumental in the development of H3R antagonists and inverse agonists. For instance, tert-butyl piperazine-1-carboxylate is a key starting material for the synthesis of novel benzamide-based histamine H3 receptor antagonists. nih.gov Research has led to the discovery of potent H3R antagonists with potential applications in treating conditions like excessive daytime sleepiness and attention deficit hyperactivity disorder (ADHD). nih.gov Furthermore, studies have identified non-imidazole H3R ligands derived from this compound that exhibit inverse agonism, a property that can be beneficial for certain therapeutic applications. researchgate.netresearchgate.net Some of these compounds have been developed as tool compounds to study the H3R and have the potential to stabilize the inactive state of the receptor, which is valuable for structural biology studies. mdpi.com

Antimicrobial and Antiparasitic Agents

Beyond their neuropharmacological applications, this compound derivatives have also been investigated for their potential as antimicrobial agents.

Antibacterial Activity (e.g., DNA Gyrase Inhibition)

Bacterial DNA gyrase is a well-validated target for antibacterial drugs. researchgate.net The inhibition of this enzyme disrupts DNA replication, leading to bacterial cell death. Several studies have focused on designing this compound derivatives as DNA gyrase inhibitors. For instance, research on N-phenylpyrrolamide inhibitors of bacterial DNA gyrase showed that some derivatives had potent activity against Escherichia coli DNA gyrase. rsc.org These compounds also demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. rsc.org The synthesis of novel indazole analogues as DNA gyrase inhibitors also utilized piperazine derivatives, highlighting the importance of this scaffold in the development of new antibacterial agents. sigmaaldrich.com Similarly, chiral quinolone derivatives incorporating a piperazine moiety have been synthesized and shown to inhibit DNA gyrase and exhibit antimicrobial activity. nih.gov The structure-activity relationship studies of these compounds aim to optimize their potency and spectrum of activity against various bacterial pathogens, including drug-resistant strains. researchgate.netsci-hub.se

Compound Names

Compound Name
This compound
Tert-butyl piperazine-1-carboxylate
3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenylpropanamide
8-OH-DPAT
6-acetyl-7-hydroxy-4-methylcoumarin
N-phenylpyrrolamides
Indazoles
Quinolones
Benzamides
NAN-190
Duloxetine
1-aryl-3-(4-arylpiperazin-1-yl)propanes
Ciprofloxacin
Cyclothialidine
Adoprazine
Bifeprunox
ZEL-H16
Pitolisant
Immepip
6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
1-(2,3-dihydrobenzo researchgate.netsigmaaldrich.comdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride
1-(2-Methoxyphenyl)-4-[4-(3-phenylsuccinimido)butyl]piperazine
1-(benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)-1-ylpropan-1-ol
1-(phenanthrene-2-carbonyl) piperazine-2,3-dicarboxylic acid
5-chloro-1-H-indol-2-yl)-(4-methyl-piperazin-1-yl) methanone

Anthelmintic Activity

Oncological and Inflammatory Research

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govmdpi.com Consequently, CDK inhibitors have emerged as a promising strategy for cancer therapy. mdpi.com Specifically, inhibitors of CDK4 and CDK6 have shown significant efficacy in treating certain types of cancer by inducing cell cycle arrest in the G1 phase. mdpi.com

While direct examples of this compound derivatives as CDK4/6 inhibitors are not prevalent in the provided search results, the piperazine scaffold is a common feature in many CDK inhibitors. The development of selective CDK4/6 inhibitors represents a significant advancement in cancer treatment, with three such inhibitors—palbociclib, ribociclib, and abemaciclib—approved by the FDA for the treatment of hormone receptor-positive breast cancer. nih.govplos.org The structural features of these inhibitors often include heterocyclic cores designed to fit into the ATP-binding pocket of the kinase. The unique steric and electronic properties of the this compound group could be explored in the design of novel and selective CDK4/6 inhibitors.

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular functions such as cell growth, proliferation, and survival. mdpi.comnih.gov The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a key role in the immune system, making it an attractive target for treating inflammatory and autoimmune diseases, as well as certain cancers. mdpi.comnih.govnih.gov

Research has demonstrated that N-tert-butylpiperazine derivatives can be potent and selective inhibitors of PI3Kδ. mdpi.com In a study focused on developing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as PI3Kδ inhibitors, compounds featuring an N-tert-butylpiperazine moiety exhibited the highest activity. mdpi.com These derivatives showed IC50 values in the low nanomolar range and high selectivity for the PI3Kδ isoform. mdpi.com Computational modeling studies have further explored the interaction of tert-butyl piperazine derivatives within the catalytic site of PI3Kδ, aiming to optimize their inhibitory activity through modifications such as fluorination. nih.govresearchgate.net These findings underscore the potential of this compound derivatives as therapeutic agents targeting PI3Kδ-mediated pathologies.

Table 3: PI3Kδ Inhibitory Activity of this compound Derivatives

Compound Series Target Activity Key Finding Reference
pyrazolo[1,5-a]pyrimidine derivatives PI3Kδ High (low nM IC50) N-tert-butylpiperazine derivatives showed the highest activity. mdpi.com
Fluorinated CPL302415 analogues PI3Kδ Variable Computational workflow used to predict activity of halogenated derivatives. nih.govresearchgate.net

Beyond their specific roles as kinase inhibitors, derivatives incorporating the this compound structure have been investigated for broader anticancer activities. The piperazine ring itself is a privileged structure found in several anticancer drugs. unimi.it

In one study, 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives were evaluated for their cytotoxic activity against breast cancer cells. unimi.it A derivative containing a tert-butoxycarbonyl thiourea (B124793) moiety showed an IC50 of 34.2 µM. unimi.it

Another line of research has focused on novel vindoline-piperazine conjugates. mdpi.com While these compounds did not specifically contain a tert-butyl group on the piperazine, the study highlights the utility of the piperazine scaffold in developing potent anticancer agents. Similarly, piperazine-tethered bergenin (B1666849) heterocyclic hybrids have shown significant cytotoxic activity against tongue and oral cancer cell lines. nih.gov

Furthermore, piperazine derivatives have been explored for their potential in treating various other cancers. For instance, some derivatives have shown activity against the human acute myelocytic leukemia cell line. researchgate.net The diverse range of cancer types against which piperazine-containing compounds have shown activity suggests that the this compound moiety could be a valuable component in the design of new anticancer therapeutics.

Table 4: Anticancer Activity of a this compound Derivative

Compound Cell Line Activity (IC50) Reference
tert-butoxycarbonyl thiourea derivative Breast Cancer Cells 34.2 µM unimi.it

Anti-inflammatory Effects

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, with several studies demonstrating significant activity in various preclinical models. These compounds often exhibit their effects by modulating inflammatory pathways and the production of inflammatory mediators.

A series of novel piperazine derivatives, including compounds PD-1 and PD-2, were synthesized and evaluated for their anti-inflammatory properties. Both compounds demonstrated noteworthy, dose-dependent anti-inflammatory activity. At a concentration of 10 μM, PD-1 and PD-2 inhibited nitrite (B80452) production by up to 39.42% and 33.7%, respectively. Furthermore, they suppressed the generation of tumor necrosis factor-alpha (TNF-α) by up to 56.97% and 44.73%, respectively, at the same concentration. nih.gov These findings suggest that these derivatives interfere with key inflammatory signaling pathways.

In another study, six piperazine derivatives containing a 1,4-benzodioxan moiety (compounds 6a–f) were synthesized and screened for in vivo anti-inflammatory activity using a para-xylene-induced mouse ear-swelling model. semanticscholar.orgnih.gov Most of these compounds showed significant anti-inflammatory effects. semanticscholar.orgnih.gov Notably, compound 6a, which has an ortho-substituted methoxy (B1213986) group on the phenylpiperazine ring, exhibited the most potent activity, surpassing that of the reference drug, diclofenac. semanticscholar.orgnih.gov

Furthermore, the synthesis of novel mefenamic acid derivatives incorporating a piperazine scaffold resulted in compounds with potential anti-inflammatory activity comparable to aspirin (B1665792) in a croton oil-induced ear edema test in mice. bas.bg Similarly, new piperazine and ethanolamine (B43304) derivatives of H1-antihistaminic drugs were synthesized and evaluated for their acute and chronic anti-inflammatory effects. nih.gov The results indicated that substitutions on the phenyl and amine moieties of the piperazine structure could significantly reduce acute inflammation. nih.gov

Research has also explored quinazolin-4(3H)-one derivatives incorporating a tert-butyl piperazine moiety. scholarsresearchlibrary.com In a carrageenan-induced paw edema model, compounds 5a and 8a from this series demonstrated potential anti-inflammatory activity. scholarsresearchlibrary.com Additionally, a series of methylpyrimidine sulfonyl piperazine derivatives were synthesized and tested for their anti-inflammatory effects, with some compounds showing promise as potent pharmacophores. scielo.br

The anti-inflammatory potential of piperazine derivatives is further supported by studies on indole (B1671886) derivatives substituted with piperazine. These compounds exhibited significant in vitro anti-inflammatory activity, with some showing higher potency than the standard drug, acetylsalicylic acid (ASA). jrespharm.com Molecular docking studies suggested that the anti-inflammatory mechanism of these compounds might involve the inhibition of cyclooxygenase-2 (COX-2). jrespharm.com

A summary of the anti-inflammatory activities of selected this compound derivatives is presented in the table below.

Compound/Derivative SeriesModel/AssayKey FindingsReference(s)
PD-1 and PD-2 Nitrite production inhibition39.42% (PD-1) and 33.7% (PD-2) inhibition at 10 μM. nih.gov
TNF-α generation inhibition56.97% (PD-1) and 44.73% (PD-2) inhibition at 10 μM. nih.gov
Piperazine derivatives with 1,4-benzodioxan moiety (6a-f) Para-xylene-induced mouse ear swellingMost compounds showed significant activity; compound 6a was more potent than diclofenac. semanticscholar.orgnih.gov
Mefenamic acid piperazine derivatives Croton oil-induced mouse ear edemaActivity comparable to aspirin. bas.bg
Quinazolin-4(3H)-one derivatives (5a, 8a) Carrageenan-induced rat paw edemaCompounds 5a and 8a showed potential activity. scholarsresearchlibrary.com
Piperazine substituted indole derivatives In vitro anti-inflammatory assaysMost compounds were more potent than acetylsalicylic acid (ASA). jrespharm.com

Other Therapeutic Areas

Derivatives of this compound have emerged as a significant scaffold in the development of enzyme inhibitors, particularly targeting protein kinases. Protein kinases are crucial regulators of cellular processes, and their dysregulation is often implicated in diseases like cancer. google.com

Novel piperazinylpyrimidine derivatives have been designed and synthesized as protein kinase inhibitors for potential use in treating cellular proliferation disorders, including cancer. google.com The tert-butyl piperazine-1-carboxylate moiety is a common starting material in the synthesis of these inhibitors. google.comacs.org For instance, it has been used in the preparation of Bruton's tyrosine kinase (BTK) inhibitors, which are valuable in treating certain B-cell malignancies. acs.org The oxindole (B195798) structure, when combined with a piperazine moiety, has shown selectivity towards several protein kinases, including VEGFR, PDGFR, Kit, and Flt-3. acs.org

The versatility of the this compound scaffold is also evident in its use for creating inhibitors of other enzymes. For example, it has been a key building block in the synthesis of human phosphoglycerate dehydrogenase (PHGDH) inhibitors, an enzyme implicated in cancer metabolism. nih.gov Furthermore, piperazine derivatives have been investigated as inhibitors for various other enzymes, highlighting the broad applicability of this chemical motif in medicinal chemistry. ambeed.com

Target EnzymeDerivative ClassTherapeutic PotentialReference(s)
Protein Kinases Piperazinylpyrimidine derivativesCancer, proliferative disorders google.com
Bruton's Tyrosine Kinase (BTK) Oxindole derivativesB-cell malignancies acs.org
Phosphoglycerate Dehydrogenase (PHGDH) Piperazine-1-thiourea-based derivativesCancer nih.gov

The piperazine nucleus is a well-established pharmacophore in the design of antihistaminic agents, particularly H1 receptor antagonists. nih.govrxlist.com These compounds are primarily used to treat allergic conditions. rxlist.com

Several studies have focused on synthesizing and evaluating the antihistaminic activity of this compound derivatives. For instance, a series of 4-(diphenylmethyl)-1-piperazine derivatives were synthesized and found to be moderate to potent in vitro H1-receptor antagonists. nih.gov Some of these derivatives showed in vivo potency comparable to cetirizine (B192768). nih.gov

In another study, novel piperazine derivatives were synthesized and evaluated for multiple biological activities. nih.gov Compound PD-1 from this series exhibited significant antihistamine activity, causing an 18.22% reduction in histamine levels. nih.gov

The development of piperazine derivatives as antihistamines also involves structural modifications to enhance potency and duration of action while minimizing central nervous system side effects. drugbank.com Research has shown that specific substitutions on the piperazine ring can lead to potent, orally active H1-antagonists with a long duration of action. drugbank.com The antihistaminic activity of certain piperazine derivatives has been demonstrated in vivo, with some compounds showing a significant protective effect. google.com

Compound/Derivative SeriesTargetKey FindingsReference(s)
4-(diphenylmethyl)-1-piperazine derivatives Histamine H1 receptorModerate to potent in vitro antagonists; some derivatives as potent as cetirizine in vivo. nih.gov
PD-1 Histamine levels18.22% reduction in histamine levels. nih.gov
Xanthinyl-substituted piperazinyl derivatives Histamine H1 receptorPotent, orally active H1-antagonists with a long duration of action. drugbank.com
Compound 2 (unspecified piperazine derivative) In vivo antihistaminic activityProtective dose in 50% of animals (DE50) was 25 mg/kg. google.com

Advanced Research Methodologies and Experimental Design

Purification and Isolation Techniques for Complex Derivatives (e.g., Column Chromatography, Recrystallization)

The isolation and purification of 1-tert-butylpiperazine derivatives are critical steps to remove unreacted starting materials, by-products, and other impurities, which is essential for accurate structural characterization and biological evaluation. The choice of purification method depends on the physical and chemical properties of the derivative, such as its polarity, solubility, and crystallinity.

Column Chromatography is a prevalent technique for purifying derivatives of this compound. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. googleapis.cominnovareacademics.in The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) is passed through the column. googleapis.cominnovareacademics.in By gradually increasing the polarity of the eluent, compounds with different polarities can be separated and collected in fractions. rsc.org For instance, in the synthesis of certain derivatives, flash chromatography using a gradient elution of ethyl acetate (B1210297) in hexane (B92381) has been successfully employed. rsc.org The selection of the eluent system is crucial; common systems for piperazine (B1678402) derivatives include mixtures of ethyl acetate/hexane, methanol (B129727)/dichloromethane (B109758) (DCM), and ethyl acetate/petroleum ether. googleapis.cominnovareacademics.inrsc.org

Recrystallization is another powerful purification technique, particularly for crystalline solid derivatives. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities behind in the solution. nih.gov For some piperazine compounds, recrystallization from solvents like isopropyl alcohol or methanol has proven effective. nih.govresearchgate.net The process can be enhanced by the addition of charcoal to adsorb colored impurities. nih.gov In some cases, a combination of methods is used, where a product is first purified by column chromatography and then further purified by recrystallization to achieve high purity. innovareacademics.in

googleapis.cominnovareacademics.ininnovareacademics.inrsc.orgnih.govresearchgate.net

Reaction Monitoring and Optimization Protocols (e.g., TLC)

Efficient synthesis of this compound derivatives relies on careful monitoring of reaction progress and optimization of reaction conditions to maximize yield and minimize side reactions.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of chemical reactions involving this compound. innovareacademics.inacs.orglibretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel coated on an inert backing), which is then developed in a chamber containing a suitable solvent system. rochester.edushoko-sc.co.jp By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of products can be tracked over time. rochester.edu The completion of a reaction is often indicated by the disappearance of the starting material's spot. innovareacademics.inacs.org For piperazine derivatives, common eluent systems for TLC include ethyl acetate-petroleum ether mixtures. innovareacademics.in Visualization of the spots can be achieved using UV light or by staining the plate with a chemical agent like ninhydrin. libretexts.orgmdpi.com

Reaction Optimization protocols aim to identify the ideal conditions for a chemical transformation. This often involves a systematic variation of parameters such as temperature, pressure, solvent, catalyst, and reactant stoichiometry. nih.gov A Design of Experiments (DoE) approach can be employed for multivariate optimization. nih.govrsc.org For example, in a reductive amination reaction to produce a derivative of N-tert-butylpiperazine, parameters such as temperature, system pressure, reagent flow rate, hydrogen gas flow, and the molar equivalent of N-tert-butylpiperazine were optimized. nih.gov This study found that a key factor influencing the product yield was the interaction between the temperature and the amount of N-tert-butylpiperazine used. nih.gov Such optimization studies are crucial for developing scalable, efficient, and sustainable synthetic processes. rsc.org

nih.govnih.govnih.govnih.govnih.gov

Development of In Vitro and In Vivo Assays for Biological Evaluation

To determine the therapeutic potential of this compound derivatives, their biological activity is assessed using a combination of in vitro and in vivo assays.

In Vitro Assays are conducted in a controlled laboratory environment, typically using isolated enzymes, cells, or tissues. These assays are crucial for initial screening and determining the mechanism of action of a compound. For derivatives incorporating the this compound scaffold, a variety of in vitro assays have been developed. For example, derivatives have been evaluated for their inhibitory activity against enzymes like aminopeptidase (B13392206) N (APN), AKT kinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). acs.orgnih.gov The potency of a compound is often expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov Anticancer activity has been assessed using cell-based assays, such as the sulforhodamine B (SRB) assay on human cancer cell lines like MDA-MB-435 (breast cancer) and HCT116 (colon cancer), to measure the compound's effect on cell viability and proliferation. innovareacademics.inmdpi.com

nih.govacs.orginnovareacademics.inmdpi.comgoogle.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-tert-butylpiperazine derivatives, and what reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves nucleophilic substitution reactions. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated pyrimidines (e.g., 5-bromo-2-chloropyrimidine) in solvents like 1,4-dioxane or DMF. Key factors include:

  • Base selection : Potassium carbonate (yield: 88.7%) outperforms triethylamine (yield: 76%) due to better deprotonation efficiency in SNAr reactions .
  • Temperature and time : Reactions at 110°C for 12 hours achieve higher yields than shorter durations .
  • Purification : Post-reaction workup includes filtration, vacuum concentration, and silica gel chromatography for isolation .

Q. How can researchers characterize this compound derivatives to confirm structural integrity?

  • Methodological Answer : A combination of analytical techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., δ 1.49 ppm for tert-butyl protons) confirm substituent positions and purity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate .
  • Mass spectrometry : LCMS or HRMS validates molecular weight and fragmentation patterns .
  • Database cross-referencing : NIST Chemistry WebBook provides benchmark spectral data for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address yield discrepancies in this compound synthesis?

  • Methodological Answer : Contradictions in yield (e.g., 88.7% vs. 76% in similar reactions ) arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) may stabilize intermediates but require higher temperatures for activation.
  • Base strength : Stronger bases (K2_2CO3_3) enhance nucleophilicity of piperazine nitrogen.
  • Substrate stoichiometry : Excess halogenated reagents (1.2–1.5 eq.) improve conversion rates.
    • Experimental design : Use Design of Experiments (DoE) to systematically vary parameters (temperature, base equivalents) and identify optimal conditions.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between predicted and observed NMR peaks can arise from conformational flexibility or impurities. Mitigation strategies include:

  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria in piperazine rings .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1^1H-13^13C couplings .
  • Computational validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Q. How is this compound utilized in developing tyrosine kinase inhibitors?

  • Methodological Answer : The 1-(4-fluorobenzyl)piperazine fragment is a key pharmacophore in kinase inhibitor design :

  • Fragment coupling : React this compound derivatives with benzoyl chlorides (e.g., Scheme 1 in ) to introduce hydrophobic moieties.
  • Bioactivity assays : Test inhibitory activity against kinases (e.g., EGFR) using enzymatic assays or cellular proliferation studies.
  • SAR analysis : Modify substituents on the piperazine ring to optimize binding affinity and selectivity.

Safety and Handling

Q. What safety protocols are recommended for handling this compound derivatives?

  • Methodological Answer :

  • PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep derivatives in sealed containers at room temperature, away from moisture and ignition sources .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.